molecular formula C3H8N2O2 B12949398 Methyl 2-hydrazinylacetate

Methyl 2-hydrazinylacetate

Cat. No.: B12949398
M. Wt: 104.11 g/mol
InChI Key: LVIYQYZFXDAWQD-UHFFFAOYSA-N
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Description

Methyl 2-hydrazinylacetate: is an organic compound with the molecular formula C3H8N2O2. It is a derivative of hydrazine and is used in various chemical reactions and applications. This compound is known for its reactivity and is often utilized in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-hydrazinylacetate can be synthesized through several methods. One common approach involves the reaction of methyl chloroacetate with hydrazine hydrate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hydrazinylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-hydrazinylacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-hydrazinylacetate involves its reactivity with various functional groups. The hydrazinyl group can form stable complexes with metal ions, which can be utilized in catalytic processes. Additionally, the compound can act as a nucleophile, participating in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .

Comparison with Similar Compounds

Uniqueness: Methyl 2-hydrazinylacetate is unique due to its specific ester group, which imparts distinct reactivity and solubility properties. This makes it particularly useful in certain synthetic applications where other hydrazine derivatives may not be as effective .

Properties

IUPAC Name

methyl 2-hydrazinylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2/c1-7-3(6)2-5-4/h5H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIYQYZFXDAWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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